2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(2-indol-1-ylethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-2-27-21-12-11-17-7-3-5-9-19(17)22(21)23(26)24-14-16-25-15-13-18-8-4-6-10-20(18)25/h3-13,15H,2,14,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUHOTQBBSOFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide typically involves the coupling of an indole derivative with a naphthalene carboxylic acid derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane and may require refluxing to achieve the desired product.
Chemical Reactions Analysis
2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole moiety due to its electron-rich nature.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to multiple receptors with high affinity, influencing various biological processes . The compound’s effects are mediated through its interaction with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Phenylnaphthalene-1-carboxamide
- Structure : Simplifies the target compound by replacing the ethoxy and 2-(1H-indol-1-yl)ethyl groups with a phenyl ring.
- Properties: Lower molecular weight and reduced steric hindrance compared to the target compound. Absence of the electron-donating ethoxy group may reduce solubility in polar solvents. Limited biological activity data, though naphthalene carboxamides are often explored as enzyme inhibitors .
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide
- Structure : Substitutes the naphthalene core with a cyclohexene ring and introduces bromine and methyl groups.
- Cyclohexene’s non-aromatic nature reduces planarity, affecting binding to flat biological targets.
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide
- Structure : Replaces the ethoxy group with an ethanediamide linker and positions the indole at the 2-position.
- Properties: The ethanediamide bridge introduces conformational flexibility, which may alter binding kinetics compared to the rigid ethoxy group.
Structural and Functional Analysis
Table 1: Key Comparative Data
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Predicted logP | Notable Features |
|---|---|---|---|---|---|
| Target Compound | Naphthalene | Ethoxy, 2-(1H-indol-1-yl)ethyl | ~392.4 | 4.2 | High lipophilicity, rigid core |
| N-Phenylnaphthalene-1-carboxamide | Naphthalene | Phenyl | ~247.3 | 3.1 | Simpler, lower steric hindrance |
| 2-Bromo-N-methyl-N-phenyl-cyclohexene | Cyclohexene | Bromo, methyl, phenyl | ~296.1 | 3.8 | Electrophilic bromine |
| N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl} | Naphthalene | Ethanediamide, indole-2-yl | ~428.5 | 3.9 | Flexible linker, indole isomer |
Key Observations:
Lipophilicity : The target compound’s ethoxy group contributes to a higher logP (4.2) compared to analogs, suggesting enhanced membrane permeability.
Synthetic Pathways : NaH/DMF-mediated alkylation (as in ) could be adapted for introducing the indole-ethyl moiety, though optimization may be required for the ethoxy group.
Biological Activity
2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula for 2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide is , with a molecular weight of approximately 390.43 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, including anticancer properties.
Synthesis
The synthesis of 2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. The process may include the formation of the naphthalene core followed by the introduction of the ethoxy and indole substituents through various coupling reactions.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The MTT assay was employed to evaluate its efficacy:
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.95 | Inhibition of CDK2 and EGFR |
| A549 (Lung) | 1.50 | Induction of apoptosis |
| HeLa (Cervical) | 1.20 | Multi-targeted kinase inhibition |
The compound was found to inhibit key proteins involved in cell cycle regulation, notably CDK2 and EGFR, with IC50 values ranging from 89 to 137 nM, comparable to standard treatments such as erlotinib .
Apoptotic Induction
The mechanism through which 2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide induces apoptosis involves the modulation of apoptotic markers. Significant alterations were observed in:
- Caspases : Activation of caspases 3, 8, and 9.
- Bcl-2 Family Proteins : Decrease in Bcl-2 levels and increase in Bax.
- p53 Pathway : Upregulation of p53, indicating stress response activation.
These findings suggest that the compound not only inhibits cell proliferation but also triggers programmed cell death through intrinsic pathways .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on MCF-7 Cells : A dose-dependent study demonstrated that increasing concentrations led to a significant reduction in cell viability, with a notable increase in apoptotic cells as assessed by flow cytometry.
- A549 Cell Line Evaluation : The compound was tested alongside standard chemotherapeutics, showing enhanced efficacy when used in combination therapies.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
